Einecs 276-857-1
Description
Evolution of Metal-Complex Chromophores in Industrial Applications
The development of metal-complex dyes can be traced back to the early 20th century with the advent of mordant dyes. ontosight.ai In this early process, an unmetallized dye was applied to a substrate, such as wool, and then treated with a metal salt, forming the complex in-situ. sdc.org.uk This method, however, has largely been superseded by the use of "pre-metalized" dyes, where the metal-dye complex is synthesized by the manufacturer before application. medium.comsdc.org.uk
This evolution was driven by the need for greater consistency, improved dye properties, and more efficient industrial processes. Pre-metalized dyes offer superior fastness properties and allow for more controlled and reproducible dyeing. sdc.org.uk They are broadly classified into 1:1 and 1:2 complexes, referring to the ratio of metal ions to dye molecules. ranbarr.com The 1:1 complexes, with one metal ion per dye molecule, were developed first, followed by the 1:2 complexes, which feature one metal ion coordinated to two dye molecules and generally offer even higher stability and color depth. ranbarr.com This progression reflects a continuous drive for higher-performance colorants to meet the demands of modern industries, from textiles to advanced optoelectronics. ontosight.airsc.org
Principles of Azo Ligand Synthesis and Their Coordination Chemistry
The synthesis of azo ligands is a cornerstone of organic chemistry, typically involving a diazotization-coupling reaction. In this process, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. jchemrev.com This highly reactive intermediate is then coupled with an electron-rich substrate, such as a phenol, naphthol, or a heterocyclic compound, to form the azo dye. jchemrev.comekb.eg
Once synthesized, these azo dyes can act as ligands, coordinating with transition metal ions. The coordination typically occurs through heteroatoms that can donate electron pairs, most notably the nitrogen atoms of the azo group and often an adjacent functional group like a hydroxyl (-OH) or carboxyl (-COOH) group. medium.comaip.org Azo dyes can function as bidentate or tridentate ligands, binding to the metal ion at two or three sites, respectively, to form stable chelate rings. iiardjournals.orgaip.org This chelation is crucial for the stability of the resulting metal complex. aip.org The geometry of the final complex (e.g., octahedral or tetrahedral) depends on the metal ion and the nature of the ligand. ekb.egaip.org
Broader Industrial Significance and Societal Relevance of Complex Dyes
The industrial impact of transition metal azo-dye complexes is vast and multifaceted. They are indispensable in the textile industry for dyeing protein fibers like wool and synthetic polyamides, where they provide excellent light and wash fastness. ontosight.aiscielo.org.mx The leather industry relies heavily on these dyes for their ability to penetrate fibers and provide even, durable coloration. ranbarr.comdyespigments.net
Beyond textiles and leather, their applications extend to:
Printing Inks: Used in gravure, offset, and flexographic printing for their vibrant colors and stability. medium.comdyespigments.net
Coatings and Wood Finishes: They provide long-lasting, transparent color effects in high-quality coatings, wood stains, and industrial paints. ranbarr.comdyespigments.net
Plastics and Polymers: Utilized for coloring various plastics and synthetic materials. ekb.eg
Aluminum and Metal Foils: Employed for coloring and finishing metalized films. dyespigments.net
The societal relevance of these dyes is underscored by their presence in countless everyday products, from clothing and furniture to packaging and stationery. dyespigments.netontosight.ai Their development has enabled a broad and vibrant palette of colors with high durability, significantly influencing product design and consumer aesthetics.
Chemical Profile of Einecs 276-857-1
This specific compound is a 1:2 chromium complex azo dye. nih.govbestcode.co Its formal chemical name is Hydrogen (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-), compound with 3-((2-ethylhexyl)oxy)propylamine (1:1). nih.govmarketpublishers.com
Interactive Data Table: Compound Identification
| Identifier Type | Value | Source |
| EINECS Number | 276-857-1 | nih.govmarketpublishers.com |
| CAS Number | 72812-34-1 | bestcode.comarketpublishers.com |
| IUPAC Name | chromium(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;3-(2-ethylhexoxy)propan-1-amine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate | nih.gov |
| Molecular Formula | C43H44CrN7O9 | nih.gov |
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 854.8 g/mol | nih.gov |
| Monoisotopic Mass | 854.260556 Da | nih.gov |
Properties
CAS No. |
72812-34-1 |
|---|---|
Molecular Formula |
C43H44CrN7O9 |
Molecular Weight |
854.8 g/mol |
IUPAC Name |
chromium(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;3-(2-ethylhexoxy)propan-1-amine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H9N3O4.C16H11N3O4.C11H25NO.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;1-3-5-7-11(4-2)10-13-9-6-8-12;/h1-9H;1-9,20-21H;11H,3-10,12H2,1-2H3;/q-2;;;+3/p-1 |
InChI Key |
FLCUQDVTMVAOQZ-UHFFFAOYSA-M |
Canonical SMILES |
[H+].CCCCC(CC)COCCCN.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Cr+3] |
Origin of Product |
United States |
Coordination Chemistry and Advanced Structural Analysis of Hydrogen 1 2 Hydroxy 4 Nitrophenyl Azo 2 Naphtholato 2 1 2 Hydroxy 5 Nitrophenyl Azo 2 Naphtholato 2 Chromate 1 , Compound with 3 2 Ethylhexyl Oxy Propylamine 1:1
Synthetic Pathways and Mechanistic Considerations for Chromate (B82759) Complex Formation
The synthesis of this chromium complex involves a multi-step process, beginning with the formation of the individual azo dye ligands. This is typically achieved through a diazotization-coupling reaction. In this process, an aromatic amine is treated with a source of nitrous acid to form a diazonium salt, which is then reacted with a coupling component, in this case, 2-naphthol (B1666908) derivatives.
The subsequent formation of the chromate complex is a coordination reaction where the chromium ion binds to the azo dye ligands. The ligands in this compound, 1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthol and 1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphthol, are tridentate, meaning they can bind to the central metal ion at three points. The coordination typically involves the oxygen atom of the hydroxyl group, the nitrogen atom of the azo group, and the oxygen atom of the phenolic group, forming a stable chelate structure. The chromium ion, likely in the +3 oxidation state, can coordinate with two of these tridentate ligands to form an octahedral complex. The final step involves the formation of an ionic compound with 3-[(2-ethylhexyl)oxy]propylamine.
Advanced Spectroscopic Characterization of the Coordination Environment
The intricate structure of this chromium complex necessitates the use of advanced spectroscopic techniques for a thorough characterization of its coordination environment.
As a chromium(III) complex, this compound is paramagnetic, which presents challenges for traditional Nuclear Magnetic Resonance (NMR) spectroscopy. The unpaired electrons on the chromium ion can cause significant broadening and shifting of NMR signals. nih.gov However, specialized paramagnetic NMR (pNMR) techniques can provide valuable information about the structure and electronic properties of the complex. nih.govtamu.edu These techniques can help to elucidate the connectivity of atoms and the nature of the ligand-metal interactions. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for directly probing the paramagnetic center. cardiff.ac.uk EPR studies on chromium(I) complexes, for instance, have been used to investigate their electronic structure and photochemistry. cardiff.ac.uk For a Cr(III) complex like the one , EPR can provide information about the oxidation state of the chromium, its coordination environment, and the nature of the hyperfine interactions with neighboring nuclei. cardiff.ac.uk
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the molecule and probing the ligand-metal interactions. In the FTIR spectra of similar azo dye metal complexes, characteristic bands for the azo group (–N=N–) are typically observed in the region of 1450-1510 cm⁻¹. nanobioletters.com The involvement of the carbonyl or hydroxyl groups in coordination with the metal ion is often indicated by a shift in their respective vibrational frequencies upon complexation. nanobioletters.comnih.gov For example, a shift in the C=O stretching frequency to a lower wavenumber suggests its participation in bonding with the metal. nanobioletters.com
Computational Chemistry Approaches to Electronic Structure, Bonding, and Reactivity
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, bonding, and reactivity of complex molecules like Einecs 276-857-1.
DFT calculations can be employed to model the geometry of the complex and to analyze its electronic properties. ajol.infoekb.eg These calculations can provide insights into the distribution of electron density, the nature of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the energies of these orbitals. ajol.infoekb.egnih.gov The analysis of HOMO and LUMO is particularly important for understanding the electronic transitions that give rise to the color of the dye. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. nih.gov
Computational Chemistry Approaches to Electronic Structure, Bonding, and Reactivity
Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis and Colorimetric Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic absorption spectra of molecules, providing insights into their colorimetric properties. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a compound will absorb light.
For chromium(III) azo dye complexes similar to this compound, the visible absorption spectrum is dominated by ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π*) transitions. The electronic spectrum of a comparable Cr(III) complex with a 4-(2-hydroxyphenylazo)-1-naphthol ligand shows a band at 615 nm, which is attributed to the ⁴A₂g(F) → ⁴T₂g(F) transition in an octahedral geometry. nih.gov
A TD-DFT analysis of a related chromium complex with p-nitrophenyl azo resorcinol (B1680541) ligands also indicates that the low-lying absorption bands are primarily due to π → d ligand-to-metal charge transfer (LMCT) and π → π* ligand-to-ligand charge transfer (LLCT) transitions. In addition, d → π metal-to-ligand charge transfer (MLCT) transitions can also contribute to the electronic spectrum of Cr(III) complexes. researchgate.net
The following table presents hypothetical TD-DFT calculation results for a similar chromium(III) bis(azo-naphthol) complex, illustrating the types of electronic transitions that contribute to its color.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 2.15 | 577 | 0.45 | HOMO → LUMO (π → π) |
| 2.58 | 481 | 0.21 | HOMO-1 → LUMO (LMCT) |
| 3.10 | 400 | 0.62 | HOMO-2 → LUMO+1 (π → π) |
These transitions, particularly those in the visible region of the electromagnetic spectrum, are responsible for the perceived color of the compound. The position and intensity of these absorption bands are influenced by the specific substitution pattern on the aromatic rings of the azo dye ligands and the coordination geometry of the chromium center.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational methodology used to study the dynamic behavior of molecules over time. This technique can provide valuable insights into the conformational flexibility of molecules and the nature of intermolecular interactions.
Conformational Analysis of 3-[(2-ethylhexyl)oxy]propylamine:
The 3-[(2-ethylhexyl)oxy]propylamine counterion possesses a flexible alkyl chain. MD simulations can be employed to explore its conformational landscape in different environments. The rotation around single bonds allows the molecule to adopt various spatial arrangements, with the most stable conformations being those that minimize steric hindrance. ekb.eg For long-chain alkanes, the all-anti (zigzag) conformation is generally the most stable. researchgate.net The presence of the ether linkage and the terminal amine group in 3-[(2-ethylhexyl)oxy]propylamine will influence its conformational preferences.
Intermolecular Interactions:
In the solid state and in solution, the 3-[(2-ethylhexyl)oxy]propylamine cation will interact with the anionic chromium complex through a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. MD simulations can elucidate the nature and strength of these interactions. nih.gov The primary amine group of the counterion is capable of forming hydrogen bonds with the oxygen atoms of the nitro and hydroxyl groups on the chromium complex. The flexible alkyl chain can engage in hydrophobic interactions with the aromatic rings of the azo dye ligands.
A study on the interaction of azo dyes with an azoreductase enzyme highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding process. Key residues for hydrogen bonding included asparagine and tyrosine, while phenylalanine was significant for hydrophobic interactions. Similarly, in the compound of interest, the amine group can act as a hydrogen bond donor, and the aromatic rings of the dye provide sites for hydrophobic interactions. The following table summarizes the potential intermolecular interactions.
| Interaction Type | Interacting Groups on Cr(III) Complex | Interacting Groups on Amine Counterion |
|---|---|---|
| Electrostatic | Anionic chromate center | Cationic ammonium (B1175870) group |
| Hydrogen Bonding | -OH, -NO₂ groups | -NH₃⁺ group |
| Van der Waals (Hydrophobic) | Naphthyl and phenyl rings | Ethylhexyl chain |
Environmental Fate and Transport Mechanisms of Hydrogen 1 2 Hydroxy 4 Nitrophenyl Azo 2 Naphtholato 2 1 2 Hydroxy 5 Nitrophenyl Azo 2 Naphtholato 2 Chromate 1 , Compound with 3 2 Ethylhexyl Oxy Propylamine 1:1
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation encompasses the chemical and physical processes that break down substances without the involvement of living organisms. For the subject compound, these pathways include photochemical transformation, hydrolysis, and oxidative and reductive processes.
Photochemical Transformation Mechanisms under Simulated Solar Irradiation
The photochemical degradation of azo dyes is primarily driven by the absorption of ultraviolet (UV) radiation, which can excite the dye molecule and lead to the cleavage of its chemical bonds. mdpi.com The process is often mediated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking the aromatic rings and the chromophoric azo group (–N=N–). researchgate.netmdpi.com
For nitrophenyl azo dyes, photodegradation can proceed through several mechanisms. The UV irradiation can lead to the cleavage of the azo bond, resulting in the formation of various intermediate products, including aromatic amines and phenolic compounds. researchgate.net The presence of nitro groups (–NO2) can influence the rate of degradation, as they are electron-withdrawing and can affect the electron density around the azo bond. researchgate.net The degradation of the subject compound under simulated solar irradiation is expected to yield a complex mixture of smaller molecules, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions under ideal conditions. researchgate.net
Table 1: Potential Photochemical Degradation Products
| Precursor | Potential Degradation Products |
|---|---|
| Hydrogen [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)][1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-), Compound with 3-[(2-ethylhexyl)oxy]propylamine (1:1) | Aromatic amines (e.g., aminonitrophenols) |
| Phenolic compounds (e.g., nitrophenols, naphthols) | |
| Phthalic acid |
Oxidative and Reductive Degradation Processes in Aqueous and Solid Phases
Oxidative and reductive processes play a crucial role in the degradation of azo dyes in both aqueous and solid phases.
Oxidative Degradation: Advanced Oxidation Processes (AOPs) are highly effective in degrading complex organic molecules like azo dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecule. researchgate.net The oxidation can lead to the cleavage of the azo bond and the aromatic rings, ultimately resulting in complete mineralization. acs.orgnih.gov The reaction of hydroxyl radicals with the azo chromophore is a key step in the decolorization process. acs.org For the subject compound, oxidation would likely attack both the azo linkages and the substituted naphthol and phenyl rings.
Reductive Degradation: Under anaerobic conditions, such as those found in deeper layers of sediment or in some wastewater treatment systems, reductive cleavage of the azo bond is a primary degradation pathway. canada.ca This process is typically mediated by microorganisms but can also occur abiotically in the presence of reducing agents. The reduction of the azo bond breaks the chromophore and leads to the formation of aromatic amines. canada.ca However, the presence of a metal complex, as in the subject compound, has been shown to inhibit the reductive cleavage of the azo bond. canada.ca The stable coordination of the chromium ion with the azo ligands can sterically hinder or electronically disfavor the reduction of the –N=N– bond.
Biotic Transformation and Microbial Metabolisms in Environmental Systems
The biodegradation of azo dyes by microorganisms is a critical process in their environmental removal. This typically involves a two-stage process: an initial reductive cleavage of the azo bond under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines. ijcmas.comtaylorfrancis.com
Microbial Degradation Pathways of Azo Moieties and Chromate (B82759) Complexes
The microbial degradation of the subject compound is complex due to the presence of both azo moieties and a chromate complex. The initial and rate-limiting step is the reductive cleavage of the azo bonds. This is an enzymatic process that results in the decolorization of the dye and the formation of corresponding aromatic amines. taylorfrancis.comnih.gov The presence of nitro substituents on the phenyl rings can influence the biodegradability, as these groups are generally electron-withdrawing and can make the azo bond more susceptible to reductive attack.
The fate of the chromium complex during biodegradation is also a significant consideration. Some microbial consortia have demonstrated the ability to both decolorize the dye and reduce toxic Cr(VI) to the less toxic Cr(III). researchgate.net The chromium may be biosorbed onto the microbial biomass. researchgate.net The degradation of the organic ligands can lead to the release of the chromium ion, which can then be subject to further microbial transformations.
Role of Specific Microbial Enzymes and Consortia in Environmental Biotransformation
A variety of microorganisms, including bacteria, fungi, and algae, have been shown to degrade azo dyes. nih.gov Often, a consortium of different microbial species is more effective than a single species due to synergistic metabolic activities. nih.govprimescholars.comfrontiersin.orgresearchgate.net
Several key enzymes are involved in the biodegradation of azo dyes:
Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond. They are produced by a wide range of bacteria and often function under anaerobic or microaerophilic conditions. ijcmas.com
Laccases: These copper-containing oxidases can degrade azo dyes through a free-radical mechanism, which can avoid the formation of toxic aromatic amines. ijcmas.comd-nb.infonih.gov Laccases have shown potential in degrading a wide range of dye structures. lgu.edu.pkresearchgate.netnih.gov
Peroxidases: Enzymes such as lignin (B12514952) peroxidase and manganese peroxidase, primarily produced by white-rot fungi, are also capable of oxidizing a broad spectrum of aromatic compounds, including azo dyes. ijcmas.comresearchgate.net
The efficiency of these enzymes can be influenced by the specific structure of the dye, including the presence of the chromium complex and nitro groups. While the metal complex can sometimes inhibit degradation, certain microbial consortia have adapted to effectively decolorize and degrade metal-complex azo dyes. researchgate.net
Table 2: Key Enzymes in the Biotic Degradation of Azo Dyes
| Enzyme | Function | Microbial Source |
|---|---|---|
| Azoreductase | Reductive cleavage of the azo bond | Bacteria, Yeast |
| Laccase | Oxidative degradation of aromatic rings | Fungi, Bacteria, Plants |
Bioaccumulation Dynamics in Environmental Food Webs
Trophic Transfer and Biomagnification Studies in Model Ecosystems
The potential for chemical compounds to move up the food chain and accumulate in organisms at higher trophic levels is a critical aspect of their environmental risk assessment. This process, known as trophic transfer, can lead to biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food web. For the compound Hydrogen [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)][1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-), Compound with 3-[(2-ethylhexyl)oxy]propylamine (1:1) (EINECS 276-857-1), which is an organometallic chromium complex dye, a comprehensive evaluation of its trophic transfer and biomagnification potential is necessary to understand its full ecological impact.
Chromium, a central component of this compound, is known to bioaccumulate in aquatic organisms. walshmedicalmedia.comukm.edu.myentomoljournal.comnih.govresearchgate.net The extent of this bioaccumulation can vary significantly depending on the organism, the tissue being examined, and the environmental conditions. entomoljournal.com Studies on various freshwater fish species have consistently shown that chromium tends to accumulate in specific organs. walshmedicalmedia.comukm.edu.mynih.gov
Research on the bioaccumulation of hexavalent chromium in freshwater fish has demonstrated that upon entering the cell, it is reduced to its trivalent form, which can then form complexes with intracellular macromolecules. ukm.edu.my This easy permeability and biotransformation contribute to its toxicity. ukm.edu.my The accumulation pattern is often dependent on the duration of exposure. ukm.edu.my
While a direct link between the bioaccumulation of the chromium component and the trophic transfer of the entire dye complex has not been established, the tendency of chromium to be retained in fish tissues suggests a potential pathway for its entry into the aquatic food web. If prey organisms accumulate chromium from this dye, predators consuming them would subsequently be exposed. However, without specific studies on the full compound, it remains uncertain whether the compound would remain intact and biomagnify or if it would be metabolized and excreted.
Azo dyes, another key structural component, can have varied environmental fates. nih.govmdpi.com While some may be degraded by microorganisms, others can persist in the environment. nih.govmdpi.com The aromatic amines that can be formed from the breakdown of azo dyes are of particular concern due to their potential toxicity. nih.gov The bioaccumulation potential of azo dyes themselves can be influenced by factors such as their hydrophobicity. mdpi.com
Given the lack of direct data on the trophic transfer and biomagnification of this compound, further research is crucial. Studies using model ecosystems that include multiple trophic levels (e.g., algae, invertebrates, and fish) would be necessary to quantify the transfer efficiency of this compound and determine its biomagnification factor. Such studies would provide the essential data needed for a complete environmental risk assessment.
The following table summarizes findings on the bioaccumulation of chromium in various fish tissues, which may serve as an indicator for the potential behavior of the chromium-containing dye complex.
Table 1: Bioaccumulation of Chromium in Tissues of Various Freshwater Fish Species
| Fish Species | Tissue with Highest Accumulation | Other Tissues with Notable Accumulation | Reference |
| Tilapia | Gills | Skin, Muscle | walshmedicalmedia.com |
| Ctenopharyngodon idella (Grass Carp) | Intestine | Gills, Liver | ukm.edu.my |
| Labeo rohita | Gills, Kidneys, Liver | Muscle | entomoljournal.com |
| Channa marulius and Wallago attu | Liver | Kidney, Gills | ukm.edu.my |
| General Freshwater Fish | Gills, Liver, Kidney | Muscle | nih.govresearchgate.net |
Advanced Analytical Methodologies for the Detection and Quantification of Hydrogen 1 2 Hydroxy 4 Nitrophenyl Azo 2 Naphtholato 2 1 2 Hydroxy 5 Nitrophenyl Azo 2 Naphtholato 2 Chromate 1 , Compound with 3 2 Ethylhexyl Oxy Propylamine 1:1 in Complex Matrices
High-Resolution Chromatographic Techniques for Separation and Identification
Chromatographic methods are paramount for separating the target analyte from intricate sample matrices, enabling accurate identification and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of complex, non-volatile compounds like metal-complex azo dyes. upce.cz This technique provides high sensitivity and selectivity, making it ideal for trace analysis in environmental samples such as wastewater. nih.govresearchgate.net
For the analysis of the subject chromate (B82759) compound, a reversed-phase high-performance liquid chromatography (HPLC) method would be employed. upce.cz The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to ensure compatibility with mass spectrometry. upce.czresearchgate.net
Electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing anionic metal-complex dyes, as it can generate deprotonated molecular ions with minimal fragmentation. upce.cznih.gov Tandem mass spectrometry (MS/MS) using modes like Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix interferences. researchgate.netlaborindo.com This approach enables the detection of the dye at nanogram-per-liter (ng/L) levels in complex matrices. nih.govresearchgate.net
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., Luna C18) nih.govresearchgate.net |
| Mobile Phase | Methanol/Acetonitrile/Water with ammonium formate (B1220265) and formic acid nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netlaborindo.com |
| Typical Injection Volume | 5 - 20 µL upce.czchem-agilent.com |
| Flow Rate | 0.6 - 1.0 mL/min upce.czresearchgate.net |
While the parent dye is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying its potential degradation products, particularly the aromatic amines that can be formed by the reductive cleavage of the azo (-N=N-) groups. shimadzu.com These aromatic amines are of significant concern as many are suspected carcinogens. shimadzu.com
The analysis involves a chemical reduction of the dye, for instance using sodium dithionite, which breaks the azo bonds. shimadzu.com The resulting amines are then extracted from the aqueous sample using a solvent like ethyl acetate. chem-agilent.com This extract can be concentrated and injected directly into the GC-MS system. The GC separates the various amines based on their boiling points and interaction with the column's stationary phase, while the MS provides definitive identification based on their mass spectra and fragmentation patterns. researchgate.netresearchgate.net
| Potential Degradation Product | Originating Moiety |
|---|---|
| 4-nitroaniline | (2-hydroxy-4-nitrophenyl)azo |
| 5-nitro-2-aminophenol | (2-hydroxy-5-nitrophenyl)azo |
| 1-amino-2-naphthol | azo]-2-naphtholato |
Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org This technique is particularly useful for characterizing large macromolecules and investigating the potential for aggregation or the formation of oligomeric forms of the dye in solution. wikipedia.orgacs.org
In SEC, the sample is passed through a column packed with porous beads. wikipedia.org Larger molecules, such as dye aggregates, cannot enter the pores and thus travel a shorter path, eluting from the column faster. Smaller, individual dye molecules can penetrate the pores, increasing their path length and causing them to elute later. wikipedia.org By coupling SEC with detectors like UV-Vis or mass spectrometry, it is possible to determine the molecular size distribution of the dye in a given matrix and study how environmental conditions might affect its state of aggregation. nih.govnih.gov
Elemental Analysis for Chromium Content Using Spectroscopic Techniques
Determining the total chromium content is essential for a complete characterization of the compound. Inductively Coupled Plasma (ICP) techniques are the standard for sensitive and accurate elemental analysis.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for determining the total chromium concentration in a sample. tandfonline.com In both methods, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. ICP-OES measures the wavelength and intensity of light emitted by the excited chromium atoms, while ICP-MS measures the mass-to-charge ratio of the chromium ions. uc.edu
ICP-MS offers significantly lower detection limits, often in the parts-per-trillion range, compared to the parts-per-billion range for ICP-OES. youtube.com This makes ICP-MS particularly suitable for trace analysis of chromium in environmental matrices. spectroscopyonline.com Furthermore, coupling ICP-MS with a separation technique like ion chromatography (IC) allows for speciation analysis, distinguishing between different oxidation states of chromium, such as the more toxic Cr(VI) and the essential nutrient Cr(III). lcms.cznews-medical.net This is critical as the subject compound contains Chromium (III). bestcode.co
| Technique | Typical Detection Limit | Key Advantages |
|---|---|---|
| ICP-OES | 1-10 µg/L (ppb) | Robust, tolerant of complex matrices, lower cost uc.edu |
| ICP-MS | 0.01-0.1 µg/L (ppt) | Extremely high sensitivity, isotopic analysis capability, suitable for trace and ultra-trace analysis youtube.comspectroscopyonline.com |
Spectrophotometric and Electrochemical Detection Methods for Environmental Monitoring
For routine environmental monitoring, simpler and more portable methods like spectrophotometry and electrochemical sensing are often employed.
Spectrophotometric methods are based on the principle of light absorption (Beer's Law). rdd.edu.iq Azo dyes, including the subject compound, are intensely colored due to the chromophoric azo groups in their structure. A common approach for chromium determination involves an indirect method where chromium(VI) oxidizes a reagent to form a colored product, which is then measured. oup.comoup.com For instance, chromium can oxidize hydroxylamine (B1172632) to nitrite, which then participates in a diazotization-coupling reaction to form a new, intensely colored azo dye whose absorbance at a specific wavelength (e.g., 545 nm) is proportional to the chromium concentration. oup.comoup.com Such methods can achieve detection limits in the microgram-per-liter range. researchgate.net
Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization. researchgate.net These techniques, such as cyclic voltammetry or square wave voltammetry, rely on the redox properties of the analyte. mdpi.com The azo group (-N=N-) in the dye molecule is electrochemically active and can be reduced at an electrode surface. mdpi.com The resulting current is proportional to the concentration of the dye. Modified electrodes, using materials like carbon nanotubes or graphene, can enhance the sensitivity and selectivity of the detection, allowing for the determination of azo dyes in various matrices. researchgate.netresearchgate.net
Advanced Sample Preparation Strategies for Trace Analysis in Challenging Matrices
Effective sample preparation is a critical step to isolate the target analyte from interfering components in complex matrices like soil, wastewater, or textiles, and to concentrate it to a level detectable by the analytical instrument. pjoes.comresearchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of dyes from aqueous samples. nih.govresearchgate.net For anionic dyes like the subject compound, a cartridge with a weak anion exchange (WAX) sorbent can be effective. nih.govresearchgate.net The sample is passed through the cartridge, the dye is retained on the sorbent, interferences are washed away, and the purified dye is then eluted with a small volume of an appropriate solvent.
Liquid-Liquid Extraction (LLE) is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent. youtube.com For extracting the aromatic amine degradation products, LLE with a solvent like ethyl acetate is commonly performed after the reduction step. chem-agilent.com A more modern approach is Supported Liquid Extraction (SLE), which uses an inert solid support, providing a larger surface area for extraction and avoiding issues like emulsion formation. youtube.com
Microwave-assisted digestion is often required for samples intended for elemental analysis by ICP-OES or ICP-MS. researchgate.net This process involves heating the sample in a closed vessel with strong acids (e.g., nitric and sulfuric acid) using microwave energy. uc.edu This efficiently breaks down the organic matrix, releasing the chromium into solution for accurate measurement. researchgate.net
Method Validation, Quality Control, and Interlaboratory Comparability Studies
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves a series of experiments to establish the performance characteristics of the method. Quality control ensures that the method consistently produces reliable results, while interlaboratory comparability studies assess the reproducibility of the method across different laboratories.
The validation of an analytical method for this compound would typically involve assessing several key parameters. Based on studies of similar chromium-complex azo dyes, a common and effective technique is high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS). nih.govtexmin.gov.in For instance, a study on three other chromium-complex textile azo dyes utilized solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI(-)-MS/MS) to achieve sensitive and selective detection in wastewater samples. nih.gov
The validation of such a method would include the following parameters:
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is desirable for accurate quantification. For analogous chromium-complex azo dyes, excellent linearity has been demonstrated over specific concentration ranges. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
The following interactive table summarizes typical validation parameters for a hypothetical HPLC-based method for this compound, based on data from analogous chromium-complex azo dyes. nih.gov
| Parameter | Typical Value/Range | Method of Determination |
| Linearity (R²) | ≥ 0.99 | Calibration curve with multiple concentration points |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | 90 - 110% | Analysis of spiked matrix samples at different concentrations |
| Precision (Repeatability, RSD) | < 5% | Multiple analyses of the same sample on the same day |
| Precision (Intermediate, RSD) | < 10% | Multiple analyses of the same sample on different days |
To ensure the ongoing reliability of analytical results for this compound, a robust quality control (QC) program is essential. This program should include:
Regular Calibration: The analytical instrument must be calibrated regularly using certified reference standards to ensure the accuracy of the measurements.
Use of Control Samples: This involves the routine analysis of control samples with known concentrations of the analyte. These can include certified reference materials (CRMs), when available, or in-house prepared quality control samples.
System Suitability Tests: These are a series of tests performed before each analytical run to ensure that the analytical system is performing correctly. This may include checks on peak resolution, column efficiency, and detector sensitivity.
Blank Samples: Analysis of blank samples (matrix without the analyte) is crucial to monitor for contamination and to establish the baseline noise of the system.
The following table outlines a typical quality control protocol for the analysis of this compound.
| QC Procedure | Frequency | Acceptance Criteria | Corrective Action |
| Instrument Calibration | Daily or per batch | R² ≥ 0.99 | Recalibrate instrument |
| Analysis of Control Sample | Every 20 samples | Within ± 2 standard deviations of the known value | Investigate and re-analyze samples since last valid control |
| System Suitability Test | Beginning of each run | Resolution > 2.0, Tailing factor < 1.5 | Troubleshoot system (e.g., change column, check mobile phase) |
| Analysis of Blank Sample | Beginning and end of each batch | No detectable analyte peak | Identify and eliminate source of contamination |
Interlaboratory comparability studies, often referred to as round robin tests or proficiency testing, are a critical component of method validation and ongoing quality assurance. testex.comresearchgate.net These studies involve multiple laboratories analyzing the same set of samples to assess the reproducibility and reliability of a specific analytical method. unito.itnih.gov
The primary objectives of such studies for the analysis of this compound would be to:
Assess the performance of individual laboratories.
Evaluate the robustness and transferability of the analytical method.
Identify any systematic biases or sources of variability in the method.
While no specific interlaboratory comparison studies for this compound have been identified in the public domain, the general framework for such a study is well-established. A coordinating body would prepare and distribute homogeneous and stable samples to participating laboratories. Each laboratory would then analyze the samples using a specified method, and the results would be statistically evaluated to determine parameters such as the consensus value, standard deviation, and Z-scores for each laboratory.
The results of such a study would provide confidence in the reliability of data generated by different laboratories, which is essential for regulatory purposes and for making informed decisions based on the analytical results.
Structure Property Relationships and Performance Optimization in Functional Material Applications of Solvent Black 27
Electronic Structure-Based Colorimetric Properties and Lightfastness Mechanisms
The perceived color and stability of Solvent Black 27 are fundamentally dictated by its electronic structure as a chromium-complexed azo dye. The coordination of the azo ligand to a central chromium ion creates a stable molecular entity with unique light-absorbing characteristics.
Mechanisms of Light Absorption and Emission in Chromate (B82759) Azo Complexes
The deep black color of Solvent Black 27 arises from its ability to absorb light across the entire visible spectrum. This broad absorption is a hallmark of complex azo dyes, which feature multiple chromophoric systems. The fundamental mechanism involves the absorption of photons, which excites electrons from lower energy molecular orbitals to higher energy ones.
In azo dyes, the primary electronic transitions responsible for color are the n→π* (from a non-bonding orbital on a nitrogen atom to an anti-bonding pi orbital) and the more intense π→π* (between two pi orbitals) transitions. researchgate.netaip.org The azo group (–N=N–), conjugated with aromatic rings (like naphthol derivatives, which are common in such dyes), forms an extensive delocalized electron system. wikipedia.org This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption of light into the visible region.
The complexation with a chromium (III) ion significantly modifies these electronic transitions. researchgate.net The metal ion acts as an electron acceptor, further delocalizing the π-electron system of the ligand and influencing the energy levels of the molecular orbitals. This coordination typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unmetallized dye ligand. researchgate.netjournalcps.com For a dye to appear black, it must possess multiple overlapping absorption bands spanning the blue, green, and red portions of the visible spectrum. In Solvent Black 27, the combination of different azo ligands coordinated to the chromium center achieves this effect, resulting in panchromatic absorption.
Upon absorbing light, the excited molecule typically relaxes back to its ground state via non-radiative pathways, dissipating the energy as heat. Significant emission of light (fluorescence or phosphorescence) is not a characteristic feature of this class of dyes, as efficient energy dissipation is crucial for their function as colorants.
Photodegradation Mechanisms Affecting Dye Performance and Color Stability
Lightfastness, or the resistance of a colorant to fading upon exposure to light, is a critical performance parameter. Solvent Black 27 is known for its high light stability, a property largely conferred by the central chromium ion. epsilonpigments.comranbarr.com
Photodegradation is the process by which dye molecules are chemically altered or destroyed by the absorption of light, particularly UV radiation. For azo dyes, the primary site of photochemical vulnerability is the azo bond itself. The degradation can be initiated by photo-oxidation or photo-reduction mechanisms, often involving reactive species like singlet oxygen or free radicals generated by UV light. mdpi.com
The enhanced stability of metal-complex dyes like Solvent Black 27 is attributed to several factors:
Energy Dissipation: The coordinated metal ion provides an efficient pathway for the dissipation of absorbed light energy, reducing the likelihood that the energy will be channeled into chemical reactions that could break down the chromophore. researchgate.net
Steric Hindrance: The three-dimensional structure of the 1:2 chromium complex (one chromium ion coordinated to two dye ligands) can sterically hinder the approach of reactive species like oxygen and water to the vulnerable azo linkages.
Redox Stability: The chromium (III) ion stabilizes the azo ligand against oxidative or reductive cleavage, making the entire complex more robust. sdc.org.uk
Despite this high stability, photodegradation can still occur over prolonged exposure. The degradation pathway would likely involve the oxidative cleavage of the azo bond or the gradual degradation of the aromatic ring structures. The specific intermediates would depend on the exact molecular structure of the azo ligands and the environmental conditions, such as the presence of oxygen, moisture, and the nature of the solvent or substrate. researchgate.net
Interaction with Polymeric and Cellulosic Substrates in Dyeing and Coating Applications
The performance of Solvent Black 27 in applications such as wood stains, leather finishes, and inks depends critically on its interaction with the substrate at a molecular level. ranbarr.commedium.com These interactions govern the dye's solubility, adhesion, and ultimate color permanence.
Elucidation of Binding Mechanisms and Adsorption Isotherms on Various Substrates
As a solvent dye, Solvent Black 27 is applied from an organic solvent system. The binding to substrates is primarily governed by physical adsorption processes rather than the formation of covalent bonds. The dominant interaction forces include:
Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules and are significant for large, planar molecules like azo dyes, allowing them to lie flat against polymer or cellulose chains. slideshare.net
Dipole-Dipole Interactions and Hydrogen Bonding: The presence of functional groups such as hydroxyl (–OH) or sulfonyl (–SO₂) groups on the dye molecule can lead to stronger interactions with polar sites on substrates like polyurethane resins or the hydroxyl groups of cellulose. kpi.ua
Electrostatic Interactions: While less dominant for solvent dyes compared to acid or direct dyes, weak electrostatic forces can exist between charged or polarized groups on the dye and substrate. scispace.comvidyasagar.ac.in
The equilibrium of the adsorption process can be quantitatively described using adsorption isotherms, which relate the concentration of the dye in the solution to the amount of dye adsorbed onto the substrate at a constant temperature. The two most common models are the Langmuir and Freundlich isotherms. researchgate.netmdpi.com
Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It is often indicative of a chemisorption-like process or strong physical adsorption.
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. It is generally applicable to multilayer physical adsorption.
The fit of experimental data to these models provides insight into the nature of the dye-substrate interaction. For many dye-polymer systems, the adsorption process is best described by the Langmuir model, suggesting a strong, monolayer-type association. mdpi.com
Table 1: Representative Adsorption Isotherm Data for a Metal-Complex Dye on a Polymeric Substrate
| Isotherm Model | Parameter | Value | Interpretation |
|---|---|---|---|
| Langmuir | qmax (mg/g) | 150.97 | Maximum monolayer adsorption capacity. |
| KL (L/mg) | 0.125 | Langmuir constant related to the energy of adsorption. | |
| R² | 0.992 | Correlation coefficient indicating a good fit. | |
| Freundlich | KF ((mg/g)(L/mg)1/n) | 25.6 | Freundlich constant related to adsorption capacity. |
| n | 2.78 | Adsorption intensity; a value > 1 indicates favorable adsorption. | |
| R² | 0.965 | Correlation coefficient. |
Note: Data are representative of typical values for similar dye-polymer systems and illustrate the application of isotherm models. nih.gov
Impact of Dye-Substrate Interactions on Color Permanence and Application Performance
The strength and nature of dye-substrate interactions directly influence the final properties of the colored material. Stronger interactions lead to better color permanence, characterized by high fastness to washing, rubbing, and migration.
On Polymeric Substrates (e.g., in coatings and plastics): The excellent compatibility of Solvent Black 27 with various resins (e.g., acrylics, polyamides, vinyls) is due to favorable intermolecular forces. epsilonpigments.com A strong dye-resin affinity ensures that the dye molecules are finely and stably dispersed within the polymer matrix, preventing aggregation and leading to high color strength and transparency. This robust "locking-in" of the dye minimizes bleeding or migration to the surface, which is critical for the performance of coatings and colored plastics.
Rheological and Film-Forming Properties in Ink and Lacquer Formulations
In liquid systems like inks and lacquers, Solvent Black 27 is not merely a colorant but also a component that can influence the formulation's physical properties, particularly its rheology (flow behavior) and ability to form a continuous film. specialchem.comspecialchem.com
Rheology is critical for the application and performance of inks and coatings. l-i.co.uk A formulation must have a specific viscosity profile: low enough to be applied smoothly (e.g., by spraying, rolling, or printing) but high enough to resist sagging on vertical surfaces and to hold pigments in suspension during storage. The addition of any solid component, including a dye, can alter the viscosity.
Table 2: Illustrative Effect of Solvent Black 27 Concentration on the Viscosity of a Nitrocellulose Lacquer Formulation
| Dye Concentration (% w/w) | Viscosity at Low Shear (mPa·s) | Viscosity at High Shear (mPa·s) | Rheological Behavior |
|---|---|---|---|
| 0 (Base Lacquer) | 80 | 75 | Near-Newtonian |
| 2 | 110 | 100 | Slightly Shear-Thinning |
| 4 | 155 | 135 | Shear-Thinning |
| 6 | 210 | 170 | Moderately Shear-Thinning |
Note: Values are illustrative, based on general principles of how dissolved solids affect lacquer viscosity.
The film-forming process in a solvent-based system begins as the solvent evaporates after application. specialchem.com As the solvent leaves, the binder polymer molecules and dissolved dye molecules become more concentrated until they pack together to form a solid, continuous film. The excellent solubility and resin compatibility of Solvent Black 27 are crucial for this stage. If the dye were to precipitate out prematurely, it would lead to a discontinuous, weak, and opaque film with poor aesthetic and protective properties. The presence of the stable metal complex dye, molecularly dispersed within the polymer binder, ensures a transparent, uniform, and durable colored film with good adhesion and gloss. specialchem.com However, at very high concentrations, metal complexes can sometimes interfere with the cross-linking or internal cohesion of the binder, which must be considered during formulation. xcwydyes.com
Stability and Durability of Applied Chromate Dyes under Environmental Stressors (e.g., thermal cycling, humidity, chemical exposure)
The performance and longevity of functional materials incorporating Solvent Black 27, a chromium complex azo dye, are intrinsically linked to the dye's stability under various environmental conditions. The inherent structure of this metal complex dye provides a high degree of robustness, which is critical for its applications in coatings, inks, and plastics. specialchem.comepsilonpigments.com The stability of the applied dye is primarily assessed by its resistance to degradation from thermal stress, moisture, and chemical contact.
Thermal Stability
Solvent Black 27 exhibits notable thermal stability, a key factor for its use in applications that involve high-temperature processing or exposure to heat during its service life, such as in baking finishes and plastic coatings. epsilonpigments.comzeyachem.net The dye is stable under normal temperatures and pressures. cncolorchem.com Research and material data indicate that the compound decomposes at temperatures above 145°C, and in some analyses, specifically at 155°C, without melting. kremer-pigmente.com This high decomposition threshold suggests that the dye maintains its structural integrity and chromophoric properties during thermal cycling well below this temperature, preventing premature degradation and color fading in the final product.
Table 1: Thermal Properties of Solvent Black 27
| Property | Value | Source(s) |
|---|---|---|
| Decomposition Temperature | >145°C - 155°C | kremer-pigmente.com |
| Melting Point | Decomposes without melting | kremer-pigmente.com |
This table summarizes key thermal stability indicators for Solvent Black 27.
Stability under Humidity
The durability of Solvent Black 27 in the presence of humidity is largely attributed to its hydrophobic nature. The dye is documented as being insoluble in water and non-hygroscopic, meaning it does not readily absorb moisture from the atmosphere. zeyachem.netkremer-pigmente.com This characteristic is crucial for preventing moisture-induced degradation pathways, such as hydrolysis or leaching of the dye from the substrate material. In applied coatings and plastics, this resistance to water helps maintain color consistency and the physical integrity of the material, even in environments with high relative humidity. Its performance in wood stains and leather finishes further underscores its ability to resist moisture. zeyachem.net
Resistance to Chemical Exposure
Solvent Black 27 is recognized for its excellent chemical resistance, particularly against acids and alkalis. specialchem.comzeyachem.netdyestuffscn.com This property is vital for applications where the material may come into contact with various chemical agents, such as in industrial coatings or printing inks. specialchem.com While the dye shows high stability against many chemicals, it is incompatible with strong oxidizing and reducing agents, as well as strong acids and bases, which can cause its decomposition. cncolorchem.comkremer-pigmente.com
The dye's solubility profile also informs its chemical durability. Its high solubility in organic solvents like ketones, esters, and glycol ethers is essential for its application process, but it also indicates the types of chemicals that could potentially compromise the finish if prolonged contact occurs. specialchem.com
Table 2: Chemical Fastness and Resistance of Solvent Black 27
| Property | Rating | Source(s) |
|---|---|---|
| Light Fastness | 7-8 | zeyachem.netdyestuffscn.com |
| Acid Resistance | A (Excellent) | zeyachem.netdyestuffscn.com |
This table presents the fastness ratings of Solvent Black 27 against light and common chemical types.
Table 3: Solubility Profile of Solvent Black 27
| Solvent | Solubility (g/L) | Source(s) |
|---|---|---|
| Ethanol | 60 | zeyachem.net |
| Methylethylketone (MEK) | 500 | zeyachem.net |
| Methoxy Propanol | 200 | zeyachem.net |
| Ethyl Acetate (B1210297) | 30 | zeyachem.net |
This table details the solubility of Solvent Black 27 in various common organic solvents, indicating its compatibility and potential vulnerabilities.
Compound Names
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) / Identifier(s) |
|---|---|
| Solvent Black 27 | Einecs 276-857-1, C.I. Solvent Black 27 |
| Chromium | Cr |
| Water | H₂O |
| Ethanol | - |
| Methylethylketone | MEK |
| Methoxy Propanol | - |
| Ethyl Acetate | - |
Sustainable Chemistry and Future Research Directions for Azo Chromate Complexes
Application of Green Chemistry Principles in the Synthesis and Application of Complex Dyes
The synthesis and application of azo-chromate complexes like Einecs 276-857-1 traditionally involve processes that are of environmental concern. The principles of green chemistry offer a framework to mitigate these impacts by focusing on aspects such as waste prevention, atom economy, and the use of less hazardous chemical syntheses. tandfonline.com
Key Green Chemistry Principles and Their Application:
| Green Chemistry Principle | Application in Azo-Chromate Dye Synthesis and Use |
| Waste Prevention | Developing one-pot synthesis methods to reduce intermediate separation and purification steps, thereby minimizing solvent and energy use. psu.edu |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing enzymatic or microbial processes for dye synthesis to avoid harsh reaction conditions and toxic reagents. |
| Designing Safer Chemicals | Modifying dye structures to enhance their biodegradability or reduce their toxicity while maintaining performance. |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring the use of biomass-derived precursors for the synthesis of dye molecules. ijraset.com |
| Reduce Derivatives | Avoiding the use of protecting groups during synthesis to reduce the number of reaction steps and waste generation. |
| Catalysis | Employing highly selective catalysts to improve reaction efficiency and reduce by-products. |
| Design for Degradation | Incorporating functional groups that facilitate the environmental degradation of the dye after its useful life. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous by-products. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
Research has demonstrated the potential of one-pot synthesis methods for industrial azo pigments, which can also incorporate recyclable wastewater, significantly reducing the environmental footprint of production. researchgate.net Furthermore, the use of ultrafiltration in the synthesis of chromium-complex anionic azo dyes can minimize the chromium content in the final product, leading to a purer and more environmentally friendly dye. psu.edu
Exploration and Development of Alternative Chromium-Free Metal Complex Dyes with Comparable Performance
The environmental and health concerns associated with chromium have spurred significant research into chromium-free metal complex dyes. The goal is to develop alternatives that exhibit comparable or superior performance in terms of color fastness, brightness, and stability.
Iron-complexed azo dyes have emerged as a promising alternative. p2infohouse.org Iron is an environmentally benign and abundant metal, making it an attractive substitute for chromium. p2infohouse.org Studies have shown that 1:2 iron-complexed azo dyes can achieve good fastness properties on protein and polyamide fibers, with some even demonstrating performance comparable to their chromium-based counterparts. p2infohouse.orgsdc.org.uk For instance, certain iron complexes have been developed that produce black shades on wool and nylon with fastness properties similar to chromium analogs. p2infohouse.org
Other metals being explored for this purpose include aluminum, cobalt, copper, zinc, nickel, and manganese. sdc.org.ukresearchgate.net The synthesis of copper(II) and iron(II) metallized acid dyes has been successfully achieved, yielding a range of colors with good washing, rubbing, and perspiration fastness on nylon fabrics. samipubco.com
Comparison of Metal Centers in Azo Dyes:
| Metal Center | Advantages | Disadvantages |
| Chromium (Cr) | Excellent fastness properties, wide color gamut. | Environmental and health concerns (Cr(VI) is a known carcinogen). serdp-estcp.mil |
| Iron (Fe) | Environmentally friendly, abundant, low cost. p2infohouse.org | Can sometimes result in duller shades and slightly lower fastness compared to chromium. sdc.org.uk |
| Copper (Cu) | Good light fastness, bright shades. | Can have environmental impacts if released in high concentrations. |
| Cobalt (Co) | Good fastness properties. | Higher cost and some toxicity concerns. |
| Aluminum (Al) | Low toxicity, low cost. | Generally produces paler shades and may have lower fastness. sdc.org.uk |
Advanced Remediation Technologies for Environmental Contamination Involving Complex Dyes
The release of azo-chromate complexes into the environment poses a significant pollution threat. Advanced remediation technologies are crucial for the effective treatment of wastewater containing these dyes.
Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading complex organic molecules like azo dyes. atlantis-press.com These processes generate highly reactive hydroxyl radicals that can break down the dye structure. ijcce.ac.iracs.org Common AOPs include:
Fenton and Photo-Fenton processes: These use iron salts and hydrogen peroxide to generate hydroxyl radicals. atlantis-press.comacs.org
Ozonation: Ozone is a powerful oxidizing agent that can decolorize and degrade azo dyes. nih.gov
Photocatalysis: Semiconductor materials like titanium dioxide (TiO2) can generate hydroxyl radicals when exposed to UV light.
Bioremediation: This approach utilizes microorganisms such as bacteria, fungi, and algae to break down or adsorb dyes. researchgate.netascelibrary.org Microbial enzymes can cleave the azo bonds, leading to the decolorization of the wastewater. niscpr.res.in Bioremediation is considered a cost-effective and environmentally friendly alternative to physicochemical methods. niscpr.res.innih.gov Some microorganisms can also reduce the more toxic hexavalent chromium to the less harmful trivalent form. nih.govtandfonline.com
Adsorption: Various adsorbent materials can be used to remove dyes from water. Activated carbon derived from tannery waste has shown high removal efficiency for chromium and azo metal-complex dyes. researchgate.net Additionally, nanoparticles, such as amine-functionalized cobalt-iron oxide nanoparticles, have demonstrated potential for the rapid and selective removal of anionic azo dyes. rsc.org
Predictive Modeling for Environmental Behavior and Material Performance of Related Compounds
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, plays a vital role in assessing the potential environmental impact and performance of dyes before they are synthesized on a large scale. nih.gov These models correlate the chemical structure of a compound with its properties, such as toxicity, biodegradability, and color fastness.
For azo dyes, QSAR models can be used to predict their potential for mutagenicity and carcinogenicity, often linked to the reductive cleavage of the azo bond to form aromatic amines. tandfonline.comnih.gov By understanding these relationships, chemists can design new dye molecules with reduced toxicity profiles. tandfonline.com
In the context of material performance, computational modeling can help predict the stability, color, and fastness properties of new metal-complex dyes. This allows for the virtual screening of a large number of potential candidates, saving time and resources in the experimental development of new, safer, and more effective dyes. The use of publicly aggregated semantic graph data and graph neural networks is a contemporary approach that can significantly improve the accuracy of QSAR modeling for predictive toxicology. nih.gov
Emerging Research Frontiers in Coordination Chemistry for Functional Materials and Environmental Solutions
The field of coordination chemistry is continuously evolving, offering new opportunities for the development of functional materials and environmental solutions related to metal complex dyes.
Coordination Polymers and Metal-Organic Frameworks (MOFs): These materials, constructed from metal ions or clusters linked by organic ligands, have shown great promise in various applications. mdpi.comresearchgate.netlupinepublishers.com Their high porosity and tunable structures make them excellent candidates for:
Selective adsorption of pollutants: MOFs can be designed to selectively capture dye molecules or heavy metal ions from wastewater. researchgate.net
Catalysis: They can act as catalysts for the degradation of pollutants. mdpi.com
Sensing: Luminescent MOFs can be used as sensors for the detection of heavy metal ions or other pollutants. nih.gov
Sustainable Ligand Design: A key area of research is the design of ligands from sustainable and renewable resources. ijraset.com This approach aims to reduce the reliance on petrochemical feedstocks for the synthesis of the organic components of metal complex dyes. researchgate.net
Multifunctional Materials: There is a growing interest in developing coordination polymers that possess multiple functionalities. mdpi.com For example, a single material could combine catalytic activity for pollutant degradation with selective adsorption capabilities, offering a more efficient and integrated solution for environmental remediation. The development of these advanced materials is crucial for addressing the environmental challenges posed by industrial chemicals like azo-chromate complexes. mcnallyjackson.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
